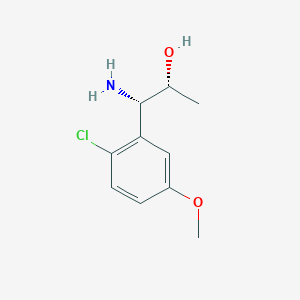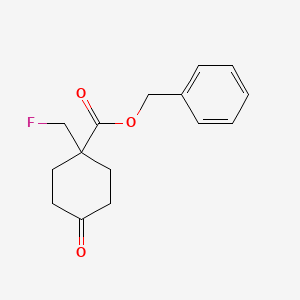
Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate is an organic compound that features a fluoromethyl group attached to a cyclohexane ring, which is further substituted with a benzyl ester and a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate can be achieved through several methods. One common approach involves the fluoromethylation of a cyclohexanone derivative. This can be done using fluoroiodomethane and a radical initiator under visible light irradiation . The reaction typically requires a hydrogen- and halogen atom transfer reagent, such as tris(trimethylsilyl)silane, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with unique properties, such as increased resistance to degradation.
作用机制
The mechanism of action of Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
- Benzyl 1-(chloromethyl)-4-oxocyclohexanecarboxylate
- Benzyl 1-(bromomethyl)-4-oxocyclohexanecarboxylate
- Benzyl 1-(iodomethyl)-4-oxocyclohexanecarboxylate
Uniqueness
Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .
属性
分子式 |
C15H17FO3 |
|---|---|
分子量 |
264.29 g/mol |
IUPAC 名称 |
benzyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17FO3/c16-11-15(8-6-13(17)7-9-15)14(18)19-10-12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI 键 |
IJHHNXSKVUKTAT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1=O)(CF)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13045291.png)

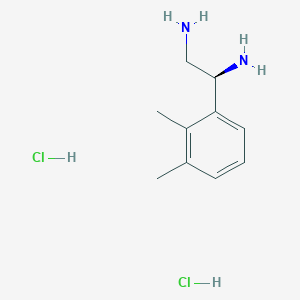
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl](/img/structure/B13045303.png)
![2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13045308.png)
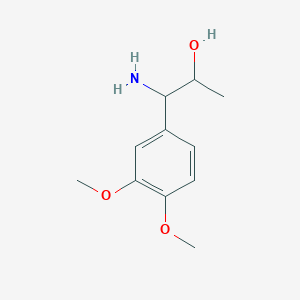
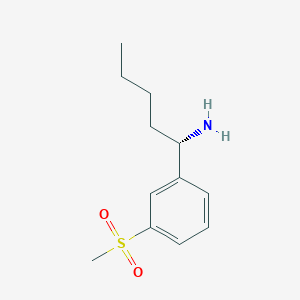
![(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13045328.png)
![4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hcl](/img/structure/B13045329.png)
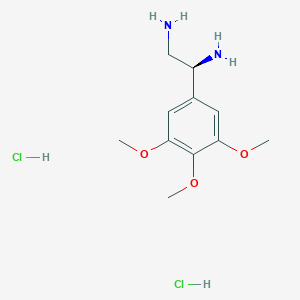
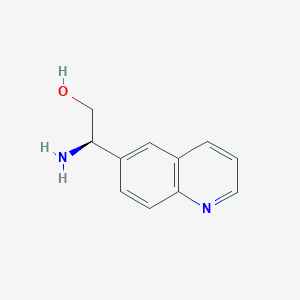
![3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B13045337.png)
![N'-[(3-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13045339.png)
